molecular formula C11H7Cl3F3NO4S B3040863 2-{[5-(Trifluoromethyl)-2-pyridyl]sulphonyl}ethyl 2,3,3-trichloroacrylate CAS No. 245072-91-7

2-{[5-(Trifluoromethyl)-2-pyridyl]sulphonyl}ethyl 2,3,3-trichloroacrylate

Cat. No.: B3040863
CAS No.: 245072-91-7
M. Wt: 412.6 g/mol
InChI Key: PIQNHJLZQDXKCY-UHFFFAOYSA-N
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Description

2-{[5-(Trifluoromethyl)-2-pyridyl]sulphonyl}ethyl 2,3,3-trichloroacrylate is a complex organic compound that features a trifluoromethyl group, a pyridyl sulphonyl group, and a trichloroacrylate moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[5-(Trifluoromethyl)-2-pyridyl]sulphonyl}ethyl 2,3,3-trichloroacrylate typically involves multiple steps. One common approach is to start with the preparation of the 5-(trifluoromethyl)-2-pyridyl sulphonyl chloride, which is then reacted with ethyl 2,3,3-trichloroacrylate under specific conditions to yield the final product . The reaction conditions often include the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled temperatures and pressures. The use of continuous flow reactors can also be employed to enhance the efficiency and yield of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

2-{[5-(Trifluoromethyl)-2-pyridyl]sulphonyl}ethyl 2,3,3-trichloroacrylate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines .

Scientific Research Applications

2-{[5-(Trifluoromethyl)-2-pyridyl]sulphonyl}ethyl 2,3,3-trichloroacrylate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-{[5-(Trifluoromethyl)-2-pyridyl]sulphonyl}ethyl 2,3,3-trichloroacrylate involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with various enzymes and receptors, modulating their activity and leading to the desired biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 5-(Trifluoromethyl)pyridine-2-thiol
  • 5-(Trifluoromethyl)pyridine-2-carboxylic acid methyl ester
  • 5-(Trifluoromethyl)pyridine-2-sulfonyl chloride

Uniqueness

Compared to similar compounds, 2-{[5-(Trifluoromethyl)-2-pyridyl]sulphonyl}ethyl 2,3,3-trichloroacrylate is unique due to its combination of a trifluoromethyl group, a pyridyl sulphonyl group, and a trichloroacrylate moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

IUPAC Name

2-[5-(trifluoromethyl)pyridin-2-yl]sulfonylethyl 2,3,3-trichloroprop-2-enoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7Cl3F3NO4S/c12-8(9(13)14)10(19)22-3-4-23(20,21)7-2-1-6(5-18-7)11(15,16)17/h1-2,5H,3-4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PIQNHJLZQDXKCY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC=C1C(F)(F)F)S(=O)(=O)CCOC(=O)C(=C(Cl)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7Cl3F3NO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-{[5-(Trifluoromethyl)-2-pyridyl]sulphonyl}ethyl 2,3,3-trichloroacrylate
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